NPEC-caged-dopamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

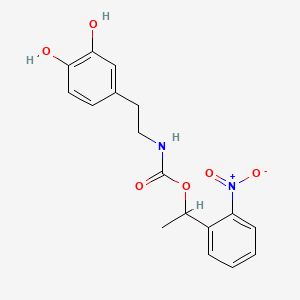

NPEC-caged-dopamina, también conocido como (N)-1-(2-nitrofenil)etilcarboxy-3,4-dihidroxi-feniletilamina, es una versión enjaulada de la dopamina. Este compuesto está diseñado para liberar dopamina al exponerse a la luz ultravioleta (360 nm), lo que lleva a la activación de los receptores de dopamina D1. Se utiliza principalmente en la investigación científica para estudiar los efectos de la dopamina de forma controlada .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NPEC-caged-dopamina implica la protección de la dopamina con un grupo protector fotolábil, específicamente el grupo (N)-1-(2-nitrofenil)etilo. La ruta sintética general incluye:

Protección de la Dopamina: La dopamina reacciona con cloroformiato de (N)-1-(2-nitrofenil)etilo en presencia de una base como la trietilamina para formar el derivado protegido de dopamina.

Purificación: El producto se purifica utilizando técnicas como la cromatografía en columna para alcanzar un alto nivel de pureza (≥99%).

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para NPEC-caged-dopamina no están ampliamente documentados, el proceso probablemente implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala para garantizar la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

NPEC-caged-dopamina experimenta fotólisis, un tipo de reacción donde el compuesto se escinde al exponerse a la luz ultravioleta. Esta reacción libera dopamina libre, que luego puede participar en varios procesos bioquímicos.

Reactivos y Condiciones Comunes

Luz Ultravioleta (360 nm): Se utiliza para inducir la fotólisis de NPEC-caged-dopamina.

Bases (por ejemplo, Trietilamina): Se utilizan en el proceso de síntesis para facilitar la protección de la dopamina.

Productos Principales

Dopamina: El producto principal liberado tras la fotólisis de NPEC-caged-dopamina.

Aplicaciones Científicas De Investigación

Neuroscience Research

NPEC-caged-dopamine is primarily utilized in neuroscience to investigate the dynamics of dopamine signaling in real-time within living cells or tissues. By controlling the release of dopamine, researchers can study its effects on neuronal activity, synaptic plasticity, and behavior without the confounding effects of continuous dopamine presence.

Case Study: Dopamine Dynamics in Neuronal Cultures

In a study involving cultured neurons, researchers employed this compound to observe the temporal dynamics of dopamine receptor activation. Upon photolytic release, they monitored the activation of D1 receptors and subsequent signaling pathways using fluorescence microscopy. The findings revealed that rapid dopamine signaling significantly influenced neuronal excitability and synaptic strength, providing insights into the role of dopamine in learning and memory processes.

Pharmacology

In pharmacological studies, this compound aids in understanding the pharmacodynamics and pharmacokinetics of dopamine and its receptors. This compound allows for controlled experiments that can dissect the complex interactions between neurotransmitters and their receptors.

Table 1: Comparative Analysis of Caged Dopamine Compounds

| Compound Name | Release Mechanism | Activation Wavelength | Kinetics |

|---|---|---|---|

| This compound | Photolysis | 300-400 nm | Millisecond to seconds |

| CNB-caged-dopamine | Photolysis | 266 nm | 20-80 microseconds |

| CNV-caged-dopamine | Photolysis | 365 nm | Millisecond to seconds |

The table illustrates the differences in release mechanisms and kinetics between various caged dopamine compounds, highlighting this compound's suitability for studies requiring longer release times.

Cell Biology

This compound is also employed in cell biology to explore cellular mechanisms of dopamine signaling. It has been shown to activate protein kinase A (PKA) and induce expression of immediate early genes such as c-Fos upon photolytic release.

Case Study: Activation of Protein Kinase A

Research demonstrated that upon UV exposure, this compound effectively activated PKA in HEK293T cells. This activation was linked to increased cAMP levels, showcasing how caged compounds can be used to manipulate intracellular signaling pathways with high precision .

Medical Research

The implications of this compound extend into medical research, particularly in understanding diseases associated with dopamine dysregulation such as Parkinson's disease and schizophrenia. By allowing for controlled dopamine release, researchers can model disease states and evaluate potential therapeutic interventions.

Case Study: Modeling Parkinson's Disease

In a study aimed at modeling Parkinson's disease, researchers utilized this compound to simulate dopaminergic neuron activity under conditions mimicking neurodegeneration. The controlled release of dopamine enabled them to assess neuronal responses and screen for neuroprotective compounds effectively .

Mecanismo De Acción

NPEC-caged-dopamina ejerce sus efectos a través de la liberación de dopamina al exponerse a la luz ultravioleta. La dopamina liberada se une y activa los receptores de dopamina D1. Esta activación conduce a la estimulación de la adenilato ciclasa, lo que aumenta los niveles de monofosfato de adenosina cíclico (cAMP) y activa la proteína quinasa A (PKA). Esta cascada da como resultado varias respuestas celulares, incluida la expresión de genes de expresión temprana como c-Fos .

Comparación Con Compuestos Similares

Compuestos Similares

NPEC-caged-serotonina: Una versión enjaulada de la serotonina que libera serotonina al exponerse a la luz ultravioleta.

NPEC-caged-glutamato: Una versión enjaulada del glutamato que libera glutamato al exponerse a la luz ultravioleta.

Singularidad

NPEC-caged-dopamina es único en su capacidad para liberar dopamina específicamente al exponerse a la luz ultravioleta, lo que permite un control temporal y espacial preciso de la señalización de la dopamina. Esto lo hace particularmente valioso para estudiar los efectos rápidos y localizados de la dopamina en varios sistemas biológicos .

Actividad Biológica

NPEC-caged-dopamine is a photolabile compound that serves as a powerful tool in neuroscience research, particularly for studying dopamine signaling. This compound allows for the precise temporal and spatial control of dopamine release upon exposure to ultraviolet (UV) light, facilitating investigations into the role of dopamine in various biological processes.

This compound releases dopamine through photolysis when exposed to UV light. The released dopamine subsequently binds to dopamine D1 receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade activates protein kinase A (PKA), resulting in various cellular responses, including the expression of immediate early genes such as c-Fos .

Biological Applications

This compound has several applications across different fields:

- Neuroscience : Investigating the role of dopamine in neural signaling and behavior.

- Pharmacology : Understanding the pharmacodynamics and pharmacokinetics of dopamine and its receptors.

- Cell Biology : Studying cellular mechanisms of dopamine signaling, including PKA activation and c-Fos expression in neurons.

- Medical Research : Providing insights into diseases related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia .

Release Kinetics

The release kinetics of this compound are crucial for its application in biological studies. The compound releases dopamine on millisecond to second timescales following UV activation, which is slower than some other caged compounds but still effective for many experimental designs. For example, studies have shown that a flash of UV light (0.1 or 1 second duration) can stimulate D1 receptors in striatal neurons, leading to significant increases in c-Fos expression within 1.5 hours post-activation .

Case Studies

-

Dopamine Release in Striatal Neurons :

- In a study using mouse brain slices, this compound was applied at a concentration of 5 µM. Following UV activation, a robust increase in c-Fos expression was observed specifically in striatal neurons but not in cortical neurons, indicating a differential response to dopamine signaling between these brain regions .

- PKA Signaling Dynamics :

-

Cocaine Conditioned Place Preference (CPP) :

- In experiments assessing cocaine-associated cues, this compound was instrumental in elucidating the role of dopaminergic signaling in the prefrontal cortex (PFC) and nucleus accumbens (NAc). Dopamine levels increased in response to cues associated with cocaine, mediated by glutamate receptor signaling pathways .

Comparative Analysis with Other Caged Compounds

| Compound | Release Mechanism | Release Time Scale | Applications |

|---|---|---|---|

| This compound | UV light-induced release | Milliseconds to seconds | Neuroscience, pharmacology |

| CNB-caged-dopamine | UV light-induced release | 20-80 microseconds | Fast spatial resolution studies |

| BBHCM-caged-dopamine | UV light-induced release | Milliseconds | Similar applications as NPEC |

This compound is unique due to its slower release kinetics compared to other caged compounds like CNB-caged-dopamine, making it particularly useful for studies requiring sustained dopaminergic activity rather than rapid pulses .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNNZLULXSQJGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.